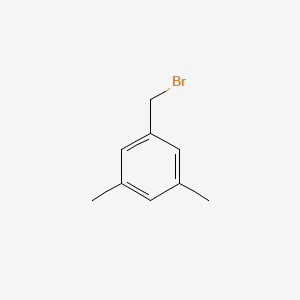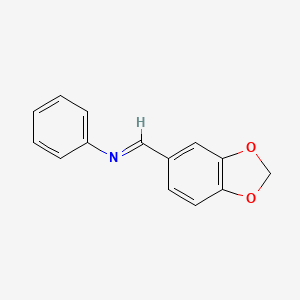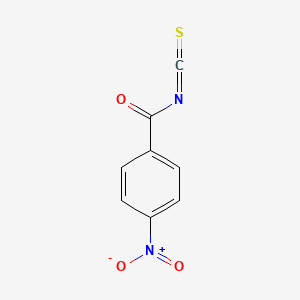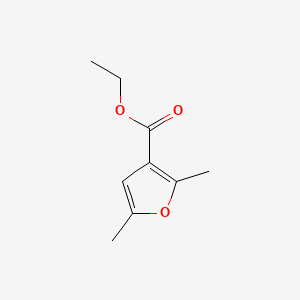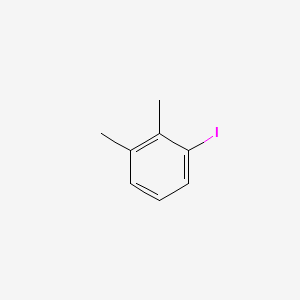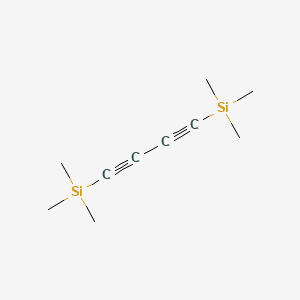
1,4-Bis(trimethylsilyl)-1,3-butadiyne
Descripción general
Descripción
1,4-Bis(trimethylsilyl)-1,3-butadiyne is a reagent used in the preparation of 1,1,3,4-tetrasilyl-substituted 1,3-butadienes or 1,1,3,4-tetrasilyl-substituted 1,2-butadienes by hydrosilylation reaction using various hydridosilanes and catalysts .
Synthesis Analysis
The buta-1,3-diyne synthon 1,4-bis(trimethylsilyl)buta-1,3-diyne is an important building block for the introduction of butadiyne motifs into organic and organometallic structures . It is commonly prepared from the Hay homo-coupling of trimethylsilylacetylene .Molecular Structure Analysis
The molecular structure of 1,4-Bis(trimethylsilyl)-1,3-butadiyne is represented by the linear formula: (CH3)3SiC≡CC≡CSi(CH3)3 . Its molecular weight is 194.42 .Chemical Reactions Analysis
1,4-Bis(trimethylsilyl)-1,3-butadiyne can be used as a reagent to prepare 1,1,3,4-Tetrasilyl-substituted 1,3-butadienes or 1,1,3,4-tetrasilyl-substituted 1,2-butadienes by hydrosilylation reaction using various hydridosilanes and catalysts .Physical And Chemical Properties Analysis
1,4-Bis(trimethylsilyl)-1,3-butadiyne is a solid with a refractive index of 1.384 . It has a melting point of 111-113 °C and a density of 0.974 g/mL at 20 °C .Aplicaciones Científicas De Investigación
Reactions with Dihaloboranes
1,4-Bis(trimethylsilyl)-1,3-butadiyne has been used in reactions with dihaloboranes. The reactions of electron-rich organosilicon compounds 1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene with B-amino and B-aryl dihaloboranes afforded a series of novel B=N-bond-containing compounds . The B=N rotational barriers were determined by variable-temperature 1 H-NMR spectroscopy, reflecting different degrees of B=N double bond character in the corresponding compounds .
Generation of Low-Valent Early Transition Metals
This compound has been used as a strong salt-free reductant for generating low-valent early transition metals with electron-donating ligands . This is particularly useful in the field of inorganic chemistry where the control of oxidation states of transition metals is crucial.
Solid-State Kinetics and Gas-Phase Predictions
The solid-state kinetics and gas-phase predictions of 1,4-bis(trimethylsilyl)benzene are visualized by utilizing thermogravimetric and mass spectral data . The statistical analyses
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s worth noting that this compound is a type of organosilicon compound, which are often used as reagents in organic and organometallic chemistry .
Mode of Action
Organosilicon compounds, in general, are known for their chemical inertness and large molecular volume . These properties make them useful in a variety of chemical reactions.
Biochemical Pathways
1,4-Bis(trimethylsilyl)-1,3-butadiyne has been utilized as a small molecule precursor for carbonization to N,O-containing few-layered carbon sheets via the formation of a polymeric material upon simple air exposure at room temperature
Result of Action
The result of the action of 1,4-Bis(trimethylsilyl)-1,3-butadiyne is the formation of N,O-containing few-layered carbon sheets . These carbon sheets are multi-functionalized and have exhibited excellent anode performance in a lithium-ion battery .
Action Environment
The action of 1,4-Bis(trimethylsilyl)-1,3-butadiyne seems to be influenced by environmental factors such as air exposure . The compound has been shown to form a polymeric material upon simple air exposure at room temperature . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental conditions such as temperature and air exposure.
Propiedades
IUPAC Name |
trimethyl(4-trimethylsilylbuta-1,3-diynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNVCJHJRYJVPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196455 | |
| Record name | 1,4-Bis(trimethylsilyl)-1,3-butadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4526-07-2 | |
| Record name | 1,4-Bis(trimethylsilyl)-1,3-butadiyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004526072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Bis(trimethylsilyl)-1,3-butadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Bis(trimethylsilyl)-1,3-butadiyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of BTMSB?
A1: The molecular formula of BTMSB is C10H22Si2, and its molecular weight is 210.45 g/mol. [, ]
Q2: What spectroscopic data is available for characterizing BTMSB?
A2: BTMSB has been studied using electron diffraction techniques to determine its structure and intramolecular motions. [] Additionally, silicon-29 and carbon-13 longitudinal nuclear spin relaxation studies have provided insights into the molecular dynamics of BTMSB in solution. []
Q3: Can BTMSB act as a ligand in transition metal complexes?
A3: Yes, BTMSB can act as a bridging ligand in the formation of bimetallic ruthenium complexes. For instance, the reaction of BTMSB with cis-[RuCl2(bpy)2].2H2O yields a complex where the diyne moiety bridges two ruthenium centers. []
Q4: How is BTMSB employed in the synthesis of trans-enediynes?
A4: BTMSB serves as a starting material for the preparation of α-alkynylated zirconacyclopentenes. These intermediates undergo coupling reactions with unsaturated compounds, mediated by zirconium, to yield trans-enediynes regio- and stereoselectively. Interestingly, an alkynyl group shift from the α- to the β-position of the zirconium center is observed during the reaction. [, ]
Q5: What is the role of BTMSB in diyne cross-metathesis (DYCM) reactions?
A5: BTMSB participates as a substrate in DYCM reactions catalyzed by benzylidyne tungsten complexes. The reaction proceeds through a conventional alkyne metathesis mechanism involving reversible carbon-carbon triple bond cleavage and formation. [] This reaction provides access to TMS-capped 1,3-diynes, showcasing BTMSB's utility in synthesizing elaborate diyne derivatives.
Q6: Can BTMSB be used to introduce specific structural motifs into organic compounds?
A6: BTMSB acts as a valuable synthon for introducing the butadiyne motif. For example, it facilitates the synthesis of diacetylenic sterols, potentially photopolymerizable lipids, by serving as the source of the polymerizable diacetylene unit. []
Q7: How does BTMSB react with trimethylaluminium?
A7: In the presence of a catalyst like bis(cyclopentadienyl)zirconium dichloride, BTMSB undergoes carbometallation with trimethylaluminium. This reaction generates an alkenylaluminium intermediate that can be further functionalized. Treatment with electrophiles like D2O, N-bromosuccinimide, or acetyl chloride leads to the formation of 1-substituted derivatives of 2-methyl-1,4-bis(trimethylsilyl)-1-buten-3-yne. [, ]
Q8: How does BTMSB react with tetranuclear rare-earth metal polyhydrido complexes?
A8: BTMSB participates in unique multiple hydrogenation reactions with tetranuclear lutetium and yttrium polyhydrido complexes. This interaction exemplifies the cooperative effects of multiple active sites in these rare-earth metal complexes, yielding polynuclear complexes with distinct structures. []
Q9: What is the outcome of reacting BTMSB with titanocene and zirconocene complexes?
A9: BTMSB exhibits intriguing reactivity with titanocene and zirconocene complexes. For instance, its reaction with bis(η5-cyclopentadienyl)titanium dichloride generates bis(η5-cyclopentadienyl)-2,4-bis(trimethylsilylethynyl)-3,5-bis(trimethylsilyl)titanacyclopenta-2,4-diene. [] Conversely, the reaction with a zirconocene complex derived from n-butene unexpectedly yields a distorted seven-membered cyclic cumulene. []
Q10: How does BTMSB behave in the presence of gallium chloride?
A10: Interestingly, BTMSB, when combined with gallium chloride, facilitates electrophilic aromatic substitution reactions with unusual ortho-selectivity. This system enables the alkenylation of aromatic hydrocarbons at low temperatures, preferentially at the ortho-position of alkyl substituents. []
Q11: Can BTMSB be used in the synthesis of heterocyclic compounds?
A11: BTMSB reacts with various nitrogen-containing nucleophiles to form heterocyclic compounds. For example, reaction with hydrazine yields 3(5)-(trimethylsilylmethyl)pyrazole, while reaction with hydroxylamine produces 5-(trimethylsilylmethyl)isoxazole. [] These reactions highlight BTMSB's versatility in constructing diverse heterocyclic frameworks.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



